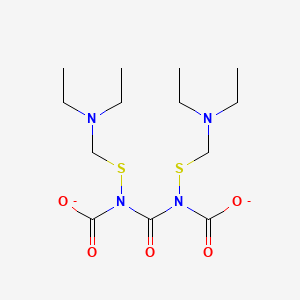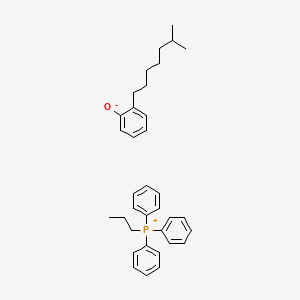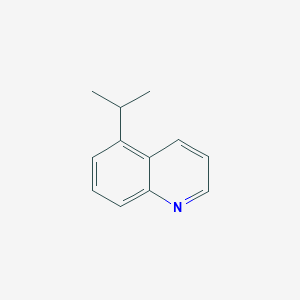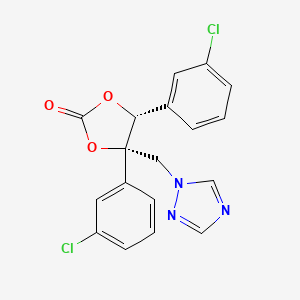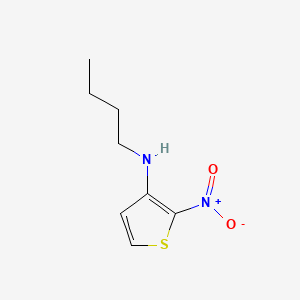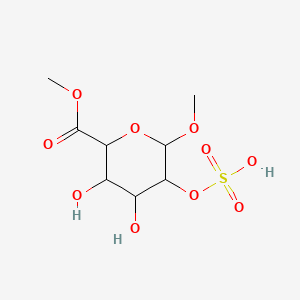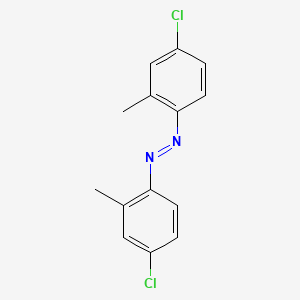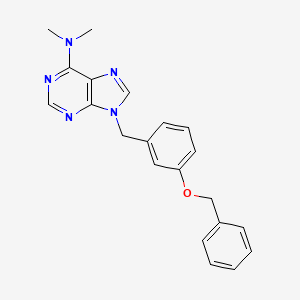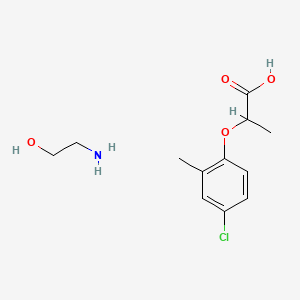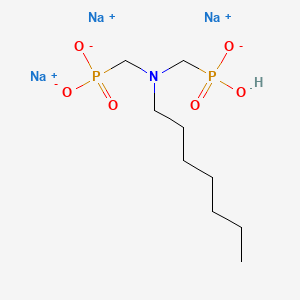
Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H20NNa3O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in different fields such as catalysis and material science.
Aplicaciones Científicas De Investigación
Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related diseases.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and water treatment chemicals.
Mecanismo De Acción
The mechanism of action of trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The bisphosphonate groups can chelate metal ions, inhibiting the activity of metalloproteins. Additionally, the compound can interfere with biochemical pathways by binding to active sites of enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium hydrogen ((heptylimino)bis(methylene))bisphosphonate
- Tetrasodium ((heptylimino)bis(methylene))bisphosphonate
- Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific heptylimino group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics.
Propiedades
Número CAS |
94199-73-2 |
|---|---|
Fórmula molecular |
C9H20NNa3O6P2 |
Peso molecular |
369.17 g/mol |
Nombre IUPAC |
trisodium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H23NO6P2.3Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |
Clave InChI |
NQZPCVBNPUNFFT-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


